Superior Gastroprotective Efficacy: TMCA vs. Cinnamic Acid and p-Methoxycinnamic Acid in a Rat Model of Acute Gastritis
In a rat model of HCl/EtOH-induced acute gastritis, oral administration of 3,4,5-trimethoxycinnamic acid (TMCA) at 200 mg/kg resulted in an 86.3% inhibition of gastric lesion formation. This was significantly greater than the protection afforded by the same dose of unsubstituted cinnamic acid (65.0% inhibition) and p-methoxycinnamic acid (54.9% inhibition) [1]. The positive control, cimetidine (200 mg/kg), provided 52.8% inhibition [1].
| Evidence Dimension | Inhibition of Gastric Lesion Formation |
|---|---|
| Target Compound Data | 86.3% inhibition at 200 mg/kg p.o. |
| Comparator Or Baseline | Cinnamic acid: 65.0% inhibition; p-Methoxycinnamic acid: 54.9% inhibition; Cimetidine (positive control): 52.8% inhibition (all at 200 mg/kg p.o.) |
| Quantified Difference | TMCA provides a 21.3% greater reduction in lesion index compared to cinnamic acid, and a 31.4% greater reduction compared to p-methoxycinnamic acid. |
| Conditions | In vivo rat model of HCl/EtOH-induced acute gastritis; oral administration; lesion index measured in mm. |
Why This Matters
For researchers investigating gastroprotective agents, TMCA demonstrates a clear, quantifiable advantage over its closest structural analogs, making it the preferred choice for achieving maximal efficacy in preclinical models of gastric mucosal injury.
- [1] Protective Effects of Cinnamic Acid Derivatives on Gastric Lesion. The Korean Journal of Physiology & Pharmacology. 2017, 21(6), 657-666. View Source
